molecular formula C8H7NO4 B1585161 1-(5-Hydroxy-2-nitrophenyl)ethanone CAS No. 30879-49-3

1-(5-Hydroxy-2-nitrophenyl)ethanone

Cat. No. B1585161
CAS RN: 30879-49-3
M. Wt: 181.15 g/mol
InChI Key: PHQWMZYOGOPUIN-UHFFFAOYSA-N
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Description

“1-(5-Hydroxy-2-nitrophenyl)ethanone” is a compound with the CAS Number: 30879-49-3. It has a molecular weight of 181.15 and its IUPAC name is 1-(5-hydroxy-2-nitrophenyl)ethanone .


Synthesis Analysis

This compound can be synthesized by the nitration of 3-hydroxyacetophenone, with nitric acid (d = 1.4) in acetic acid, at 70° (31%), (15%) with cupric nitrate in acetic acid–acetic anhydride mixture, between 12° and 15° (20%) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7NO4/c1-5(10)7-4-6(11)2-3-8(7)9(12)13/h2-4,11H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a high GI absorption and is not BBB permeant. It is not a substrate or inhibitor for various cytochrome P450 enzymes. Its Log Po/w (iLOGP) is 0.76, indicating its lipophilicity .

Scientific Research Applications

Charge Density Analysis

The study of the charge density of compounds like 1-(2-hydroxy-5-nitrophenyl)ethanone provides insights into their molecular structure and bonding features. High-resolution X-ray and neutron diffraction data have been used to reveal details of intra- and intermolecular bonding, as well as the extent of pi-delocalization in the molecule (Hibbs, Overgaard, & Piltz, 2003).

Synthesis and Antibacterial Activity

The synthesis and antibacterial properties of derivatives of 1-(5-Hydroxy-2-nitrophenyl)ethanone have been explored. For instance, the creation of thiosemicarbazones using this compound has shown appreciable activity against various bacteria, including Gram-positive and Gram-negative strains (Parekh & Desai, 2006).

Schiff Bases Synthesis

Schiff bases, derived from compounds like 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone, exhibit a range of chemical applications. These bases have been synthesized and analyzed using X-ray diffraction, density functional theory, and molecular docking, demonstrating their potential in various chemical applications (Raza et al., 2021).

Phase Equilibrium Studies

Research on the phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, related compounds to 1-(5-Hydroxy-2-nitrophenyl)ethanone, in different solvents has been conducted. This research is crucial for understanding the solubility and separation processes of these compounds (Li et al., 2019).

Base-Labile Carboxyl Protecting Group

1-(5-Hydroxy-2-nitrophenyl)ethanone derivatives have been explored as base-labile carboxyl protecting groups in chemical synthesis. The development of these protecting groups is important for facilitating specific chemical reactions (Robles, Pedroso, & Grandas, 1993).

Molecular Docking and ADMET Studies

Investigations have been conducted into the binding efficacy of Ethanone 1-(2-hydroxy-5-methyl phenyl) derivatives, related to 1-(5-Hydroxy-2-nitrophenyl)ethanone, with proteins, demonstrating their potential in antimicrobial properties. ADMET studies further assess the drug-likeness and pharmacokinetic properties of these compounds (Satya, V., & Aiswariya, 2022).

Platelet Aggregation Inhibitory Activity

The compound 1-(2-hydroxy-5-nitro-phenyl)ethanone, closely related to 1-(5-Hydroxy-2-nitrophenyl)ethanone, has been synthesizedand tested for its potential in inhibiting platelet aggregation. Such studies contribute to understanding the medicinal applications of these compounds in preventing blood clots and related disorders (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).

Synthesis of Chalcone Analogues

1-(5-Hydroxy-2-nitrophenyl)ethanone derivatives have been used in the synthesis of chalcone analogues, demonstrating their utility in the creation of compounds with potential pharmacological activity. This includes exploring mechanisms like the SRN1 mechanism for synthesizing a wide variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Molecular Dynamics Studies

The molecular dynamics of compounds like (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, related to 1-(5-Hydroxy-2-nitrophenyl)ethanone, have been studied using NMR spectroscopy. These studies help in understanding the formation of hydrogen bonds and molecular behavior in solution, which is essential for designing and synthesizing new chemical entities (Mamedov, Eichhoff, Maharramov, Bayramov, & Mamedova, 2012).

Safety And Hazards

The compound has a GHS07 signal word of “Warning”. The hazard statements associated with it are H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

1-(5-hydroxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)7-4-6(11)2-3-8(7)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQWMZYOGOPUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344464
Record name 1-(5-Hydroxy-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxy-2-nitrophenyl)ethanone

CAS RN

30879-49-3
Record name 1-(5-Hydroxy-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
Z Miao, J Zhang, L You, J Wang, C Sheng, J Yao… - Bioorganic & medicinal …, 2010 - Elsevier
Homocamptothecins (hCPTs) represents a new promising class of topoisomerase I inhibitors with enhanced stability and superior antitumor activity. Some phosphodiesters and …
Number of citations: 24 www.sciencedirect.com
B COCH - Springer
Number of citations: 0

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